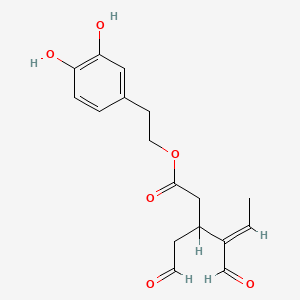

Oleuropein (dialdehyde form)

Description

Contextualization of Oleuropein (B1677263) as a Precursor to Bioactive Secoiridoid Forms

Oleuropein is a secoiridoid glucoside, an ester of elenolic acid and hydroxytyrosol (B1673988). researchgate.netresearchgate.net While abundant in olive leaves and unripe fruit, it is largely absent in olive oil. researchgate.netresearchgate.net During the crushing and processing of olives, enzymatic hydrolysis transforms oleuropein into its more bioactive, fat-soluble aglycone forms. oliveoiltimes.com This process is primarily mediated by the enzyme β-glucosidase, which cleaves the glucose moiety from the oleuropein molecule. encyclopedia.pubmdpi.com The resulting oleuropein aglycone is an unstable intermediate that can undergo further transformations, leading to the formation of various isomers, including mono- and dialdehydic structures. frontiersin.org

The conversion of oleuropein into these dialdehydic derivatives is a key step that unlocks a range of biological activities. pnas.org Research has shown that these derivatives possess potent anti-inflammatory and antioxidant properties, among others. nih.govnih.gov The transformation from the glycosidic precursor to the aglycone and subsequently to the dialdehyde (B1249045) form is therefore a critical event in determining the bioactivity of olive-derived products. mdpi.com

Significance of Dialdehyde Forms within the Oleuropein Metabolome

The dialdehyde forms of oleuropein derivatives are particularly significant due to their high reactivity and associated biological effects. These compounds are characterized by two aldehyde functional groups, which contribute to their chemical properties and interactions with biological molecules. pnas.org The dialdehydic structure is believed to be crucial for some of the health-promoting effects attributed to extra virgin olive oil. nih.gov

The transformation of oleuropein into its dialdehyde derivatives can occur through enzymatic action during olive processing or through acid-catalyzed hydrolysis. nih.gov The resulting compounds are more lipophilic than their glycosidic precursor, which may enhance their absorption and bioavailability.

Classification and Nomenclature of Oleuropein Dialdehyde Derivatives (e.g., Oleacein (B104066)/3,4-DHPEA-EDA)

The nomenclature of oleuropein's dialdehyde derivatives can be complex, with various names used in scientific literature. oliveoiltimes.com A key derivative is oleacein, which is also known by its more systematic name, 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-DHPEA-EDA). nih.gov This name describes its structure as the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol. researchgate.netnih.gov

Other related dialdehydic compounds are also formed from similar precursors. For instance, oleocanthal (B1677205) (p-HPEA-EDA) is structurally similar to oleacein but is derived from ligstroside and linked to tyrosol instead of hydroxytyrosol. nih.gov The term "oleuropein aglycone" itself can be ambiguous, as it can refer to a mixture of isomeric forms, including monoaldehydic and dialdehydic structures. oliveoiltimes.com

The International Olive Council (IOC) has made efforts to standardize the nomenclature of these compounds, referring to the dialdehyde form of decarboxymethyl oleuropein aglycone in their analyses. thieme-connect.comnih.gov The systematic naming, such as 3,4-DHPEA-EDA for oleacein, provides a more precise chemical description. The dialdehyde form of oleuropein itself has the chemical formula C17H20O6. nih.gov

Interactive Data Table: Key Oleuropein Dialdehyde Derivatives and Related Compounds

| Compound Name | Common Abbreviation | Systematic Name | Precursor | Key Structural Feature |

| Oleacein | 3,4-DHPEA-EDA | 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde | Oleuropein | Dialdehyde form of decarboxymethyl elenolic acid linked to hydroxytyrosol |

| Oleocanthal | p-HPEA-EDA | p-hydroxyphenylethanol-elenolic acid dialdehyde | Ligstroside | Dialdehyde form of decarboxymethyl elenolic acid linked to tyrosol |

| Oleuropein Aglycone | OLA | - | Oleuropein | Mixture of isomers, including mono- and dialdehydic forms |

| Oleuropein (dialdehyde form) | - | 2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate | Oleuropein Aglycone | Open-ring dialdehyde structure |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O6 |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |

InChI Key |

XLPXUPOZUYGVPD-SILLCRNTSA-N |

Isomeric SMILES |

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

Canonical SMILES |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Structural Elucidation and Isomeric Forms of Oleuropein Dialdehyde

Generation Pathways of Oleuropein (B1677263) Aglycone and Subsequent Isomerization

The formation of oleuropein dialdehyde (B1249045) is not a direct process but rather the result of a cascade of reactions beginning with the parent compound, oleuropein. The initial and most critical step is the removal of a glucose moiety, which yields the highly reactive oleuropein aglycone. This aglycone then undergoes a series of spontaneous rearrangements to form various isomers, including the dialdehyde structure.

Enzymatic Hydrolysis by β-Glucosidases

The primary pathway for the generation of oleuropein aglycone is through enzymatic hydrolysis. This reaction is catalyzed by β-glucosidase enzymes (EC 3.2.1.21), which cleave the β-glycosidic bond linking the glucose molecule to the secoiridoid structure of oleuropein. frontiersin.orgplos.org This process is a key part of the natural defense mechanism in the olive plant, Olea europaea, where oleuropein is activated into a more reactive form upon tissue damage. nih.gov

The deglycosylation of oleuropein yields glucose and the unstable oleuropein aglycone. frontiersin.orgplos.org This biotransformation is not only a natural process in ripening olives but is also employed industrially to produce bioactive compounds. nih.govnih.gov Various sources of β-glucosidase have been utilized for this purpose, including enzymes from almonds, Lactobacillus plantarum, and Myceliophthora thermophila. frontiersin.org The efficiency of this enzymatic hydrolysis can be influenced by reaction conditions such as pH and temperature. mdpi.com

Non-Enzymatic Rearrangements and Tautomerism

Once formed, the oleuropein aglycone is highly unstable and immediately begins to isomerize. frontiersin.org In aqueous environments, it exists as a dynamic equilibrium mixture of several tautomeric forms. aging-us.comcaldic.com This process involves keto-enolic tautomerism, which facilitates the opening of the heterocyclic ring of the secoiridoid moiety. caldic.comnih.gov

This rearrangement leads to a variety of structures, including open-chain and cyclic forms. The equilibrium between these isomers is sensitive to environmental conditions such as temperature and solvent polarity. aging-us.comnih.gov The initial aglycon product (form A in Figure 1) rearranges into dialdehydic, monoaldehydic, and cyclic hemiacetal forms, among others. frontiersin.orgcaldic.commdpi.com

Structural Isomers of Oleuropein Dialdehyde

The isomerization of oleuropein aglycone results in a complex mixture of structurally related compounds. The dialdehyde form is a key component of this mixture, existing in equilibrium with several other isomers.

| Isomer Type | General Structure | Key Features |

|---|---|---|

| Open Dialdehyde Form | Open-chain | Contains two aldehyde functional groups. nih.gov Also referred to as oleuropeindial. internationaloliveoil.org |

| Hemiacetal (Cyclic) Form | Cyclic | Formed by intramolecular cyclization between an aldehyde and a hydroxyl group. caldic.com Exists as diastereomers. nih.gov |

| Monoaldehyde Form | Cyclic/Enolic | Contains one aldehyde group. frontiersin.org Often the most abundant isomer in olive oil. frontiersin.org |

| Geminal Diol Form | Open-chain | An aldehyde group is hydrated to form a geminal diol. frontiersin.org |

| Dihydropyran Form | Cyclic | A rearranged cyclic ether structure. frontiersin.orgcaldic.com |

Open Dialdehyde Forms

The open dialdehyde form of oleuropein aglycone, sometimes referred to as oleuropeindial, is characterized by the presence of two aldehyde groups in an open-chain structure. aging-us.comnih.govinternationaloliveoil.org This form is conformationally flexible and is a central component in the equilibrium of oleuropein aglycone isomers. aging-us.com Its chemical structure is formally known as 2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate. nih.gov The dialdehydic form (C) is one of the key isomers resulting from the rearrangement of the initial aglycon. frontiersin.orgresearchgate.net

Hemiacetal (Cyclic) Forms

Through intramolecular cyclization, the open dialdehyde form can exist in equilibrium with cyclic hemiacetal structures. aging-us.comcaldic.com This occurs when one of the aldehyde groups reacts with a hydroxyl group within the same molecule. caldic.com This cyclization can result in the formation of different diastereomers. nih.gov Research has identified these cyclic forms using techniques like NMR spectroscopy, confirming their presence in the isomeric mixture of oleuropein aglycone. researchgate.net The exposure of the labile hemiacetal carbon after the removal of glucose is what allows for these transformations. mdpi.com

Monoaldehyde, Geminal Diol, and Dihydropyran Intermediates

The complex equilibrium of oleuropein aglycone also includes several other important isomers. frontiersin.org The monoaldehydic form, which contains a single aldehyde group, is often reported as the most prevalent isomer found in olive oil. mdpi.comfrontiersin.org In addition to the aldehyde forms, a geminal diol can be formed through the hydration of one of the aldehyde groups. frontiersin.org A dihydropyran structure is another key intermediate, formed through rearrangement of the aglycone. frontiersin.orgcaldic.com These various forms—monoaldehyde, dialdehyde, geminal diol, and dihydropyran—coexist in a dynamic equilibrium after the initial enzymatic hydrolysis of oleuropein. frontiersin.orgresearchgate.net

Equilibrium Dynamics between Isomeric Forms in Aqueous and Physiological Media

In aqueous and physiological environments, the dialdehyde form of oleuropein is part of a complex and dynamic equilibrium involving several isomeric structures. This equilibrium is crucial as the different isomers may exhibit distinct biological activities. The process typically begins with the hydrolysis of oleuropein, often catalyzed by β-glucosidase enzymes, to yield oleuropein aglycone. frontiersin.orgmdpi.com This aglycone is unstable and rapidly enters into an equilibrium between multiple forms. frontiersin.org

The primary equilibrium is established between a cyclic hemiacetal form and an open-chain dialdehyde form. caldic.com The open dialdehyde form is considered more conformationally flexible, which may enhance its ability to interact with biological targets. caldic.com This initial equilibrium is further complicated by keto-enol tautomerism, where the dialdehyde (keto form) can convert to its corresponding enol form. caldic.comtu-darmstadt.deorgoreview.com This tautomerism involves the migration of a proton and the shifting of a double bond.

Research has shown that the equilibrium mixture is even more complex, containing other isomers such as a monoaldehydic form, a geminal diol form (resulting from the hydration of an aldehyde group), and a dihydropyran form. frontiersin.orgcaldic.com The dihydropyran isomer can be formed through an intramolecular 1,4-Michaël addition within the enol aldehyde structure and has been identified as a major isomer in solution under certain conditions. researchgate.net The relative abundance of each isomer in the equilibrium is influenced by factors such as the solvent, pH, and the specific structure of the parent compound. For instance, the presence of the methoxycarbonyl group on the oleuropein aglycone structure tends to favor the cyclic hemiacetalic form. caldic.com In contrast, for decarboxymethyl oleuropein aglycone, the equilibrium shifts to favor the open dialdehydic form. caldic.com

The characterization and quantification of these various isomers in solution have been achieved through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.orgacs.org These methods allow for the identification of the distinct structural forms present at equilibrium.

Table 1: ¹H NMR Spectroscopic Data for Isomeric Forms of Oleuropein Aglycone in Solution

This table presents the characteristic proton NMR chemical shifts for the aldehyde protons of different oleuropein aglycone isomers, which helps in their identification and differentiation in an equilibrium mixture.

| Isomeric Form | Proton Signal (ppm) | Description | Reference |

| Dialdehydic Form | 9.52, 9.60 | Two aldehyde proton signals | frontiersin.org |

| Monoaldehydic Form | 9.80 | Aldehyde proton signal | frontiersin.org |

| Geminal Diol Form | 9.45 | Monodialdehydic proton signal | frontiersin.org |

| General Aldehydic Region | 9.10 - 9.95 | Range for aldehyde proton signals of various isomers | frontiersin.org |

Table 2: LC-MS Data for the Identification of Oleuropein and its Aglycone Isomers

This table summarizes key mass spectrometry data used to identify oleuropein and its related aglycone isomers in various samples.

| Compound/Isomer | Retention Time (t_R), min | [M-H]⁻ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Oleuropein | 27.01 | 539.1771 | - | 377.1241, 307.0822, 275.0920 | csic.es |

| Oleuropein Aglycone Isomers | 4.364 | - | 401.1172 | - | frontiersin.org |

| Oleuropein Aglycone | - | 377.1242 | - | 241.0718 | mdpi.com |

| Oleuropein Aglycon Decarboxymethyl Dialdehyde Form | 40.7 | 319 | - | 195, 165 | tu-darmstadt.de |

Biosynthesis and Occurrence of Oleuropein Dialdehyde Forms

Endogenous Formation in Olea europaea L.

The formation of oleuropein (B1677263) dialdehyde (B1249045) is primarily an endogenous process that occurs when the cellular structure of the olive fruit is disrupted, allowing enzymes to interact with their substrates. Oleuropein itself is synthesized and stored in the fruit and leaves as a defense mechanism against herbivores and pathogens. ucdavis.edu The key step in the formation of its dialdehydic derivatives is the hydrolysis of the oleuropein molecule.

During processes such as crushing and malaxation in olive oil production, the enzyme β-glucosidase hydrolyzes the glycosidic bond in oleuropein. researchgate.netresearchgate.net This action releases glucose and forms the oleuropein aglycone. nih.govmdpi.com The aglycone can then undergo further transformations. One of the major derivatives is the dialdehydic form of decarboxymethyl oleuropein aglycone, also known as oleacein (B104066) (3,4-DHPEA-EDA). researchgate.netnih.gov This conversion from the aglycone is a result of enzymatic action during the processing of the fruit into oil. nih.gov Another related compound is the dialdehydic form of decarboxymethyl ligstroside aglycone (p-HPEA-EDA), also known as oleocanthal (B1677205), which is derived from ligstroside. researchgate.netnih.gov

Oleuropein is a major phenolic compound found in the leaves and unripe fruits of Olea europaea L. ucdavis.eduresearchgate.net However, its direct dialdehydic derivative, oleacein, is typically found in products derived from the processing of olives, most notably virgin olive oil, rather than in the intact fruit or leaves. researchgate.net The crushing and subsequent malaxation steps in olive oil extraction are crucial for the enzymatic reactions that lead to the formation of oleacein. researchgate.netmdpi.com

Olive leaves are a rich source of oleuropein and also contain its derivatives, including oleuropein-aglycone dialdehyde. nih.goveolss.net Hydrolysis products of oleuropein have been isolated from olive leaves. nih.gov Olive seeds also contain a variety of phenolic compounds, including the oleuropein-aglycone dialdehyde (3,4-DHPEA-EDA). ucdavis.edu

In virgin olive oil, the dialdehyde form of decarboxymethyl oleuropein aglycone (oleacein) and the dialdehyde form of decarboxymethyl ligstroside aglycone (oleocanthal) are among the most abundant phenolic compounds. nih.gov The concentration of oleacein in virgin olive oil can vary significantly, with reported ranges from 111 to 285 mg/kg. researchgate.net One study found that the dialdehyde form of decarboxymethyl oleuropein aglycone was a major phenolic compound in monocultivar oils, with concentrations ranging from 60.6 to 347.9 mg/kg depending on the cultivar and growing conditions. nih.gov

Table 1: Distribution of Oleuropein Dialdehyde Forms and Precursors in Olea europaea L. and Derived Products

| Plant Part / Product | Compound | Typical Concentration/Presence |

|---|---|---|

| Olive Fruit (unripe) | Oleuropein | High, can reach up to 14% of dry matter. ucdavis.edu |

| Oleuropein Dialdehyde | Generally not present in intact fruit. researchgate.net | |

| Olive Leaves | Oleuropein | High, can reach up to 14% by weight. eolss.net |

| Oleuropein-aglycone dialdehyde | Present. nih.goveolss.net | |

| Olive Seeds | Oleuropein-aglycone dialdehyde | Present. ucdavis.edu |

| Virgin Olive Oil | Oleacein (3,4-DHPEA-EDA) | Abundant, ranges from 111 to 285 mg/kg. researchgate.net |

| Oleocanthal (p-HPEA-EDA) | Abundant. nih.gov |

The concentration of oleuropein and its dialdehydic derivatives is heavily influenced by the ripeness of the olive fruit and the specific processing methods employed.

Ripening: As the olive fruit ripens, the concentration of oleuropein generally decreases. ucdavis.edunih.gov This decline is part of the natural maturation process, which involves a reduction in bitterness. ucdavis.edu Consequently, the potential for forming high concentrations of oleuropein-derived dialdehydes may also change with the maturity of the fruit at harvest. Studies have shown that during maturation, oleuropein levels fall while the amounts of its aglycone forms can increase. jscholaronline.org For instance, one study observed that as oleuropein decreased during maturation, the oleuropein aglycone in its oxidized aldehyde and hydroxylic forms increased for all studied extra virgin olive oils (EVOOs). jscholaronline.org However, the decarboxymethyl oleuropein aglycone in its dialdehyde form (oleacein) showed varied behavior, decreasing for some cultivars (Arbequina and Manzanilla) and increasing for another (Koroneiki) during ripening. jscholaronline.org The timing of the harvest is therefore a critical factor in determining the final phenolic profile of the olive oil. mdpi.com

Processing: The transformation of oleuropein into its dialdehydic forms is fundamentally linked to the processing of the olives, particularly during olive oil extraction. researchgate.net Key processing steps that influence this transformation include:

Crushing and Malaxation: This is where the enzymatic hydrolysis of oleuropein primarily occurs. researchgate.netresearchgate.net The duration and temperature of malaxation can significantly affect the final concentration of phenolic compounds. Longer malaxation times have been shown to increase the concentration of oleacein and oleocanthal in virgin olive oil. mdpi.com However, prolonged malaxation can also lead to a reduction in the isomers of oleuropein aglycone and the total phenolic content. mdpi.com

Temperature: Drying olive leaves at elevated temperatures (e.g., 60°C) can lower the concentration of total phenolic compounds compared to drying at room temperature. mdpi.comscirp.org For olive oil production, temperature during malaxation is a critical parameter affecting enzyme activity and thus the formation of dialdehydes.

De-stoning: Crushing de-stoned olive pulp has been reported to yield a higher percentage of oleocanthal compared to crushing the whole fruit with the pit. mdpi.com

Table 2: Influence of Ripening and Processing on Oleuropein Dialdehyde Content

| Factor | Effect | Research Finding |

|---|---|---|

| Fruit Ripening | Decreases oleuropein content. ucdavis.edunih.gov | The concentration of decarboxymethyl oleuropein aglycone (dialdehyde form) may increase or decrease depending on the olive cultivar. jscholaronline.org |

| Malaxation Time | Can increase oleacein and oleocanthal. | A study reported an increase in these compounds with longer malaxation, but a decrease in other aglycone isomers. mdpi.com |

| Processing Temperature | High temperatures can degrade phenolic compounds. | Drying leaves at 60°C lowered total phenolic content compared to drying at 25°C. mdpi.com |

| Crushing Method | Affects final phenolic composition. | Crushing de-stoned pulp resulted in higher oleocanthal levels than crushing whole olives. mdpi.com |

Distribution in Olive Fruits, Leaves, and Derived Products

Microbial Transformations Affecting Dialdehyde Formation

Beyond the endogenous enzymatic activity within the olive plant tissues, microorganisms can also play a role in the transformation of oleuropein. The metabolism of oleuropein by certain bacteria, particularly lactic acid bacteria, has been observed. nih.govmdpi.com These microbes can hydrolyze oleuropein, contributing to the formation of its derivatives. mdpi.com

During processes like table olive fermentation, the microbiota present can lead to the degradation of secoiridoids. mdpi.com Lactobacillus plantarum, a species of lactic acid bacteria, has been specifically identified as capable of converting oleuropein into hydroxytyrosol (B1673988). nih.gov This microbial action involves the breakdown of oleuropein, a pathway that is parallel to the formation of dialdehydic intermediates. The deglycosylation of oleuropein by gut microbiota has also been described, where the aglycone is further metabolized. mdpi.com While the primary route for oleacein formation in virgin olive oil is considered to be the endogenous enzymes from the fruit, microbial activity, especially in products like fermented table olives, represents another pathway for oleuropein transformation. ucdavis.edumdpi.com

Mechanistic Investigations of Biological Activities of Oleuropein Dialdehyde Preclinical Models

Cellular Antioxidant Defense Mechanisms

Oleuropein (B1677263) dialdehyde (B1249045) demonstrates robust antioxidant capabilities through multiple mechanisms, including the direct neutralization of reactive species and the modulation of endogenous antioxidant systems.

Oleuropein dialdehyde has been shown to be a potent scavenger of various reactive oxygen species (ROS). Studies have demonstrated its ability to directly interact with and neutralize superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). researchgate.net In comparative studies, oleacein (B104066) proved to be a stronger scavenger of superoxide anions than hydrogen peroxide. researchgate.net The antioxidant capacity of oleuropein and its derivatives is linked to the ortho-diphenolic group in their structure, which can donate a hydrogen atom to stabilize oxygen radicals. nih.govmdpi.com

A study comparing the antioxidant activities of oleuropein and its dialdehydic derivative, oleacein, found that oleacein was more potent in scavenging certain ROS. researchgate.net For instance, while oleuropein did not scavenge HOCl, oleacein exhibited an IC₅₀ of 1.5 µM. researchgate.net This direct scavenging activity contributes to the protection of cellular components from oxidative damage.

Table 1: ROS Scavenging Activity of Oleuropein Dialdehyde (Oleacein)

| Reactive Oxygen Species | Scavenging Effect | Reference |

|---|---|---|

| Superoxide Anion (O₂⁻) | Strong scavenger | researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Weaker scavenger compared to O₂⁻ | researchgate.net |

| Hypochlorous Acid (HOCl) | Potent scavenger (IC₅₀ = 1.5 µM) | researchgate.net |

In addition to ROS, oleuropein dialdehyde effectively scavenges reactive nitrogen species (RNS), which are also implicated in cellular damage. Research has shown that oleuropein and its derivatives can significantly decrease the formation of nitric oxide (NO) and peroxynitrite (ONOO⁻) in both cell-free and cellular systems. researchgate.net In lipopolysaccharide (LPS)-stimulated monocytes, oleacein at concentrations between 1–10 µM significantly reduced the formation of nitrogen species. researchgate.net This activity helps to mitigate the cytotoxic effects of excessive RNS production.

Beyond direct scavenging, oleuropein dialdehyde can enhance the cell's own antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comsemanticscholar.org

Upon activation by compounds like oleuropein, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of phase II detoxifying and antioxidant enzymes. semanticscholar.org Studies have shown that oleuropein treatment can increase the levels of several key antioxidant enzymes, including:

Superoxide dismutase (SOD)

Catalase (CAT)

Glutathione (B108866) peroxidase (GPx)

Glutathione reductase (GR)

Heme oxygenase-1 (HO-1)

NAD(P)H quinone dehydrogenase 1 (NQO-1) researchgate.netnih.govphypha.ir

For example, in spontaneously hypertensive rats, oleuropein administration led to increased levels of Nrf2 and its downstream targets NQO-1 and HO-1 in the paraventricular nucleus of the hypothalamus. semanticscholar.orgnih.gov This upregulation of the Nrf2 pathway contributes to improved mitochondrial function and reduced oxidative stress. nih.gov

The culmination of oleuropein dialdehyde's antioxidant activities results in the significant protection of cells from oxidative damage. In vitro studies have repeatedly demonstrated its ability to shield various cell types from injury induced by oxidative stressors.

One notable example is the protection of human red blood cells (RBCs) from oxidative hemolysis. A study comparing the protective effects of several olive oil polyphenols found that 3,4-DHPEA-EDA (oleacein) offered the most potent protection against oxidative damage induced by a radical initiator. researchgate.netnih.gov The order of protective activity at a concentration of 20 µM was found to be 3,4-DHPEA-EDA > hydroxytyrosol (B1673988) > oleuropein > 3,4-DHPEA-EA. researchgate.netnih.gov Even at a low concentration of 3 µM, 3,4-DHPEA-EDA still exhibited significant protective activity. nih.gov

Furthermore, oleuropein and its derivatives have been shown to inhibit lipid peroxidation, a key process in cellular membrane damage. mdpi.comnih.govresearchgate.net They can reduce the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in various experimental models. nih.govdavidpublisher.com

Table 2: Protective Effects of Oleuropein Dialdehyde (3,4-DHPEA-EDA) on Red Blood Cells

| Compound | Concentration | Protective Effect against Oxidative Hemolysis | Reference |

|---|---|---|---|

| 3,4-DHPEA-EDA | 20 µM | Most potent protection | researchgate.netnih.gov |

| 3,4-DHPEA-EDA | 3 µM | Significant protection | nih.gov |

| Hydroxytyrosol | 20 µM | Less potent than 3,4-DHPEA-EDA | researchgate.netnih.gov |

| Oleuropein | 20 µM | Less potent than 3,4-DHPEA-EDA and Hydroxytyrosol | researchgate.netnih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems

Anti-inflammatory Pathway Modulation

Oleuropein dialdehyde exerts significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Preclinical studies have consistently shown that oleuropein and its dialdehydic form can suppress the expression and activity of several critical pro-inflammatory molecules.

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): In models of inflammation, such as LPS-stimulated macrophages, oleuropein has been found to reduce the expression of both COX-2 and iNOS. mdpi.comebi.ac.uk This leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively, which are key mediators of inflammation. researchgate.netnih.gov

Matrix Metalloproteinases (MMPs): Oleuropein has been shown to inhibit the expression of MMPs, such as MMP-1 and MMP-13, in human osteoarthritis chondrocytes stimulated with IL-1β. nih.gov MMPs are enzymes that degrade the extracellular matrix, contributing to tissue damage in inflammatory conditions.

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): Oleuropein and its aglycone have demonstrated the ability to attenuate the production of the pro-inflammatory cytokines TNF-α and IL-1β in various inflammatory models. mdpi.commdpi.com For instance, in a mouse model of carrageenan-induced pleurisy, oleuropein aglycone reduced the production of both TNF-α and IL-1β. mdpi.com Similarly, oleuropein glycoside was found to decrease the concentration of IL-1β in human mononuclear cells. mdedge.com The inhibition of these cytokines is often linked to the suppression of the NF-κB signaling pathway. nih.govmdpi.com

Table 3: Inhibition of Pro-inflammatory Mediators by Oleuropein and its Derivatives

| Mediator | Model System | Effect | Reference |

|---|---|---|---|

| COX-2 | Dextran sulfate (B86663) sodium-induced colitis in mice | Reduction | mdpi.com |

| iNOS | LPS-stimulated murine macrophages | Downregulation of gene expression | nih.gov |

| MMP-1, MMP-13 | IL-1β-stimulated human osteoarthritis chondrocytes | Inhibition of expression | nih.gov |

| TNF-α | Carrageenan-induced pleurisy in mice | Attenuation of production | mdpi.com |

| IL-1β | LPS-stimulated human whole blood cells | Inhibition of production | nih.gov |

Disruption of Inflammatory Signaling Cascades (e.g., p38 MAPK, NF-κB)

Oleuropein and its derivatives have been shown to interfere with inflammatory signaling cascades. Specifically, oleuropein has been found to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in various models. nih.govebi.ac.uk This inhibitory action on p38 MAPK is crucial as this pathway is a key regulator of the production of pro-inflammatory cytokines. nih.gov

Furthermore, oleuropein has demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In models of inflammation, oleuropein has been observed to suppress the activation of NF-κB, a critical transcription factor for inflammatory gene expression. frontiersin.org This is achieved, at least in part, by preventing the phosphorylation of the inhibitory kappa B (IκB) protein, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. researchgate.net The inhibition of both the p38 MAPK and NF-κB pathways underscores the potent anti-inflammatory potential of oleuropein derivatives at the molecular level. ebi.ac.uk

Regulation of Immune Cell Activation and Function (e.g., Neutrophil Oxidative Burst, Monocyte Nitric Oxide Production)

The dialdehydic form of oleuropein, also known as oleacein, has shown significant regulatory effects on immune cell functions. It has been reported to be a more potent inhibitor of the neutrophil oxidative burst induced by both formyl-met-leu-phenylalanine (f-MLP) and phorbol–myristate–acetate (B1210297) (PMA) compared to its parent compound, oleuropein. researchgate.net Specifically, oleacein exhibited lower IC50 values for the reduction of the oxidative burst, indicating greater potency. researchgate.net It also strongly inhibits myeloperoxidase release from neutrophils. researchgate.net

In the context of monocytes, both oleuropein and its dialdehydic form can significantly decrease the production of nitrogen species, including nitric oxide (NO), by lipopolysaccharide (LPS)-stimulated monocytes in a concentration-dependent manner. researchgate.net Oleuropein has been shown to enhance nitric oxide production in LPS-challenged mouse macrophages by increasing the expression of inducible nitric oxide synthase (iNOS). nih.gov This modulation of immune cell activity, by curbing excessive oxidative responses in neutrophils and regulating NO production in monocytes, highlights the immunomodulatory role of oleuropein dialdehyde. researchgate.netmdedge.com

Antiproliferative and Chemopreventive Activities in In Vitro Models

Impact on Cancer Cell Line Proliferation and Viability

The dialdehydic form of oleuropein has demonstrated significant antiproliferative effects across various cancer cell lines. Studies have shown that oleuropein and its derivatives can reduce the viability and proliferation of cancer cells in a dose- and time-dependent manner. mdpi.com For instance, in breast cancer cell lines such as MCF-7 and MDA-MB-231, oleuropein treatment led to a notable decrease in cell viability. mdpi.comffhdj.com Similar inhibitory effects on cell proliferation have been observed in other cancer types, including hepatocellular carcinoma and colon cancer cells. mdpi.comunipa.it Notably, the antiproliferative action appears to be selective for tumor cells, with less impact on healthy cells. nih.gov

Interactive Table: Effect of Oleuropein on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration | Effect on Viability | Reference |

| MCF-7 | Breast Cancer | 150 µM (LC50) | Decreased | researchgate.net |

| MDA-MB-231 | Breast Cancer | 200 µM (LC50) | Decreased | researchgate.net |

| OVCAR-3 | Ovarian Cancer | ~200 µg/mL (IC50) | Decreased | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | 20-100 µM | Decreased | mdpi.com |

| HT-29 | Colon Cancer | 25-50 µM | Inhibited | unipa.it |

| SW480 | Colon Cancer | 25-50 µM | Inhibited | unipa.it |

Modulation of Cell Cycle Progression

Oleuropein and its dialdehyde form have been found to modulate cell cycle progression in cancer cells, contributing to their antiproliferative effects. Research has shown that oleuropein can induce cell cycle arrest at different phases. For example, in breast cancer cells, it has been reported to cause an accumulation of cells in the S phase and the G2/M phase. nih.govresearchgate.net In some instances, a sub-G1 phase accumulation has also been observed, which is indicative of apoptosis. mdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins. researchgate.net For example, the upregulation of p21, a cyclin-dependent kinase inhibitor, has been implicated in the S-phase delay induced by oleuropein in MDA-MB-231 breast cancer cells. nih.gov

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

A crucial aspect of the anticancer activity of oleuropein dialdehyde is its ability to induce programmed cell death, primarily through apoptosis and autophagy. In various cancer cell lines, including breast, colon, and ovarian cancer, oleuropein treatment has been shown to significantly increase the percentage of apoptotic cells. mdpi.commdpi.com This induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases. nih.gov

Furthermore, oleuropein and its aglycone have been identified as inducers of autophagy. olivonews.it In some cancer cell models, autophagy acts as a tumor-suppressive mechanism. nih.gov Oleuropein aglycone can induce autophagy by activating the AMPK/mTOR signaling pathway. olivonews.it The dual ability to trigger both apoptosis and autophagy highlights the multifaceted approach by which oleuropein dialdehyde can eliminate cancer cells.

Interference with Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, Unfolded Protein Response)

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.govfrontiersin.org While the direct effects of oleuropein dialdehyde on ER stress and the UPR are still an emerging area of research, some studies suggest a potential link. The accumulation of misfolded proteins, which triggers the UPR, can be a consequence of cellular stress induced by various compounds. nih.govmdpi.com It is plausible that the pro-oxidant activity of oleuropein at higher concentrations could contribute to ER stress. mdpi.com The UPR is a complex signaling network that can either promote cell survival or, under prolonged stress, trigger apoptosis. nih.gov In neuroblastoma cells, oleuropein aglycone has been shown to induce autophagy through a mechanism involving an increase in cytoplasmic calcium from the endoplasmic reticulum, which suggests an interplay with ER functions. nih.gov Further investigation is needed to fully elucidate how oleuropein dialdehyde specifically modulates the intricate pathways of ER stress and the UPR in cancer cells.

Suppression of Angiogenesis-Related Factors (in experimental models of inflammatory angiogenesis)

The dialdehydic form of oleuropein aglycone, a key metabolite of oleuropein, has demonstrated significant anti-angiogenic properties in various preclinical models, particularly in the context of inflammation-driven angiogenesis. Research indicates that its mechanism of action involves the modulation of several critical signaling pathways and factors that promote the formation of new blood vessels.

In experimental settings, oleuropein and its derivatives have been shown to inhibit the expression of key pro-angiogenic molecules. Studies have highlighted the ability of oleuropein aglycone (OleA) to decrease the levels of senescence-associated secretory phenotype (SASP) pro-angiogenic factors. nih.gov When endothelial progenitor cells and mature microvascular endothelial cells were exposed to media from fibroblasts treated with OleA, both vasculogenesis and angiogenesis were inhibited. nih.gov This effect was linked to a decrease in matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator, providing a mechanistic basis for its anti-angiogenic activity. nih.gov

Furthermore, oleuropein has been found to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR), which are pivotal for initiating angiogenesis. nih.govresearchgate.net In a melanoma allograft model, dietary oleuropein supplementation blocked the high-fat diet-induced expression of VEGF-A, VEGF-C, VEGF-D, VEGFR-2, and VEGFR-3 in tumor tissues. nih.gov This suppression of the VEGF/VEGFR axis is a crucial mechanism for inhibiting angiogenesis. nih.gov The compound also downregulates Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of genes involved in angiogenesis, including VEGF. nih.govmdpi.com

In the context of inflammatory angiogenesis, oleuropein demonstrates anti-angiogenic activity by reducing the activity of MMP-9 and inhibiting the expression of Cyclooxygenase-2 (COX-2). researchgate.netmdpi.comresearchgate.net MMPs are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and tube formation, while COX-2 is involved in the production of prostaglandins (B1171923) that promote inflammation and angiogenesis. researchgate.netmdpi.com By targeting these factors, the dialdehydic form of oleuropein effectively disrupts the inflammatory processes that fuel aberrant blood vessel growth. researchgate.netaging-us.com

Table 1: Effects of Oleuropein and its Derivatives on Angiogenesis-Related Factors

| Factor | Effect | Experimental Model | Reference |

|---|---|---|---|

| VEGF-A, -C, -D | Expression Decreased | Melanoma Allograft in Mice | nih.gov |

| VEGFR-2, -3 | Expression Decreased | Melanoma Allograft in Mice | nih.gov |

| HIF-1α | Expression Decreased | Melanoma Allograft in Mice; Colon Cancer Cells | nih.govmdpi.com |

| MMP-9 | Activity/Expression Decreased | Endothelial Cells; DSS-Induced Colitis in Mice | nih.govresearchgate.netmdpi.com |

| COX-2 | Expression Decreased | Endothelial Cells; DSS-Induced Colitis in Mice | nih.govresearchgate.netmdpi.com |

| Pro-angiogenic Factors | Levels Decreased | Senescent Fibroblasts | nih.gov |

Neuroprotective and Neuromodulatory Effects in Preclinical Models

Protection against Neuronal Oxidative Stress and Apoptosis

The neuroprotective capacity of oleuropein and its metabolites, including the dialdehyde form, is significantly attributed to their ability to counteract oxidative stress and inhibit apoptotic pathways in neurons. nih.govnih.gov Oxidative stress is a major contributor to the pathophysiology of neurodegenerative diseases. mdpi.com Preclinical studies have shown that oleuropein pretreatment can attenuate oxidative damage in the brain. nih.gov

In a rat model of cognitive dysfunction, oleuropein administration significantly inhibited lipid peroxidation and reduced levels of malondialdehyde (MDA) and nitrite (B80452) in the hippocampus. nih.gov It also enhanced the activity of crucial antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GPx). nih.gov These findings indicate a potent capacity to suppress oxidative and nitrosative stress. nih.gov

Beyond its antioxidant effects, oleuropein demonstrates direct anti-apoptotic activity. researchgate.net Apoptosis, or programmed cell death, is a key process in neuronal loss associated with neurodegenerative conditions and ischemic brain injury. nih.govus.es In a neonatal mouse model of hypoxia-ischemia, pretreatment with oleuropein significantly reduced the overexpression of caspase-3, a critical executioner enzyme in the apoptotic cascade. us.es Other studies have confirmed its anti-apoptotic properties by showing a decrease in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 following spinal cord injury in rats. researchgate.net This modulation of key apoptotic regulators underscores its potential to prevent neuronal death in response to injury and stress. researchgate.netus.es

Inhibition of Protein Aggregation (e.g., Tau fibrillization)

A hallmark of several neurodegenerative diseases, known as tauopathies, is the aggregation of the microtubule-associated protein Tau into neurofibrillary tangles. nih.gov The aglycone form of oleuropein, which exists in equilibrium with its dialdehydic tautomer, has emerged as a potent inhibitor of Tau aggregation. nih.govcaldic.com

In vitro studies have demonstrated that oleuropein aglycone inhibits the fibrillization of both wild-type and P301L mutant Tau proteins, the latter being associated with frontotemporal dementia. nih.govcaldic.com Its inhibitory activity has been found to be more potent than that of methylene (B1212753) blue, a well-known reference inhibitor of Tau aggregation. nih.govcaldic.com At a concentration of 10 µM, oleuropein aglycone showed an 84% inhibition of P301L-Tau aggregation. caldic.com

The proposed mechanism for this inhibition involves the dialdehyde moiety of the molecule. caldic.comresearchgate.net It is suggested that the aldehyde groups form a stable adduct with lysine (B10760008) residues within the Tau protein. caldic.com This interaction locks Tau in an unfolded conformation, preventing its transition into the β-sheet structure that is characteristic of amyloid fibrils. caldic.com This ability to interfere with the pathological aggregation of Tau highlights a key mechanism for the neuroprotective effects observed for oleuropein derivatives. researchgate.netcaldic.com

Table 2: Inhibition of Tau Protein Aggregation by Oleuropein Derivatives

| Compound | Target Protein | Inhibition (%) at 10 µM | IC50 Value | Reference |

|---|---|---|---|---|

| Oleuropein Aglycone | P301L-Tau | 84 ± 4% | Not specified | caldic.com |

| Oleuropein | P301L-Tau | 67 ± 18% | Not specified | caldic.com |

| Hydroxytyrosol | P301L-Tau | 51 ± 15% | Not specified | caldic.com |

| Methylene Blue (Reference) | P301L-Tau | 75 ± 3% | Not specified | caldic.com |

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a critical component in the progression of many neurodegenerative disorders. nih.govmdpi.com Oleuropein and its metabolites have been shown to exert potent anti-neuroinflammatory effects in preclinical models. nih.gov The mechanism involves deactivating microglia and astrocytes, thereby reducing the release of pro-inflammatory mediators. nih.gov

In a mouse model of neonatal hypoxic-ischemic brain injury, oleuropein pretreatment significantly reduced the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the brain 24 hours after the insult. us.es The activation of microglia is a central event in neuroinflammation, leading to the production of cytokines and reactive oxygen species that can exacerbate neuronal damage. mdpi.comfrontiersin.org By suppressing the activation of these immune cells and the subsequent inflammatory cascade, oleuropein helps to create a more favorable environment for neuronal survival. us.esfrontiersin.org Computational studies have also suggested that oleuropein can interact with Toll-like receptor 4 (TLR-4), a key receptor involved in initiating inflammatory responses in the brain, potentially limiting neuro-COVID effects and other neurological disorders. semanticscholar.orgresearchgate.net

Interactions with Neural Receptors and Enzymes (e.g., GABA aminotransferase, Tyrosine 3-hydroxylase)

Computational modeling studies have predicted specific interactions between the dialdehydic forms of oleuropein aglycones and key neural enzymes, suggesting additional neuromodulatory mechanisms. aging-us.com Using a Prediction of Activity Spectra for Substances (PASS) analysis, the open dialdehydic form of oleuropein aglycone (OA) was predicted to act as a GABA aminotransferase inhibitor with a high probability (Pa = 0.433). aging-us.com GABA aminotransferase is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of this enzyme would lead to increased GABA levels, potentially resulting in calming or anti-convulsant effects.

The same computational study predicted that the open dialdehydic form of decarboxymethyl oleuropein aglycone (DOA), another related compound, could function as a Tyrosine 3-hydroxylase inhibitor (Pa = 0.407). aging-us.com Tyrosine 3-hydroxylase (also known as tyrosine 3-monooxygenase) is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govnih.gov Inhibition of this enzyme would decrease the production of these neurotransmitters, which could have wide-ranging effects on mood, cognition, and motor control. While these findings are based on in silico predictions and await experimental confirmation, they point towards novel and specific mechanisms through which oleuropein dialdehyde may exert its neuromodulatory effects. aging-us.com

Cardioprotective and Vascular Regulatory Mechanisms in Preclinical Models

The cardioprotective effects of oleuropein and its metabolites, including the dialdehydic form oleacein, are supported by numerous preclinical studies. nih.govnih.gov These effects are multifaceted, involving antioxidant actions, anti-inflammatory properties, and direct regulation of vascular function. mdpi.comrevportcardiol.org

One key mechanism is the inhibition of endothelial activation and leukocyte adhesion, an early step in the development of atherosclerosis. researchgate.net Oleacein has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. researchgate.net This action decreases the adhesion of monocytes to the vascular wall, a critical event in the formation of atherosclerotic plaques. researchgate.net

Furthermore, oleuropein and its derivatives contribute to improved endothelial function and possess anti-atherosclerotic properties. mdpi.comrevportcardiol.org In animal models, oleuropein administration has been linked to a reduction in serum total cholesterol and LDL cholesterol, as well as a decrease in the atherogenic index. revportcardiol.org Combination therapies including oleuropein have been shown to reduce infarct size in models of myocardial infarction, an effect attributed to the suppression of apoptosis and enhanced antioxidant defenses in the heart. nih.gov The compound also improves hypertension and prevents increases in NADPH oxidase activity, a major source of oxidative stress in the vasculature. revportcardiol.org While some predictive models suggest that the cyclic hemiacetalic form of oleuropein aglycone may be more associated with cardiotonic and vasodilator activities, the established anti-inflammatory and anti-atherogenic effects of the dialdehydic form (oleacein) confirm its significant role in cardiovascular protection. aging-us.comresearchgate.net

Attenuation of Endothelial Dysfunction Markers (e.g., ICAM-1, VCAM-1, E-selectin)

Endothelial activation and the subsequent expression of adhesion molecules are critical early steps in the development of atherosclerosis. Oleuropein dialdehyde has been shown in preclinical models to interfere with this process by down-regulating key endothelial dysfunction markers.

In studies using human umbilical vein endothelial cells (HUVEC), oleuropein aglycone (OleA) demonstrated a potent ability to modulate the expression of these markers. It has been shown to reduce the cell surface expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). encyclopedia.pubmdpi.comnih.gov This effect was linked to a corresponding decrease in the mRNA levels of these adhesion molecules, suggesting a regulatory action at the gene expression level. nih.gov The inhibitory concentration (IC50) for this effect was found to be less than 1 µM, indicating high potency at physiologically relevant concentrations. nih.gov Furthermore, research indicates that oleacein, the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol, inhibits the expression of VCAM-1, ICAM-1, and E-selectin, thereby reducing the adhesion of monocytes to endothelial cells. researchgate.net

| Marker | Model System | Observed Effect | Reference |

|---|---|---|---|

| ICAM-1 (Intercellular Adhesion Molecule-1) | Human Umbilical Vascular Endothelial Cells (HUVEC) | Reduced cell surface expression and mRNA levels. | encyclopedia.pubmdpi.comnih.gov |

| VCAM-1 (Vascular Cell Adhesion Molecule-1) | Human Umbilical Vascular Endothelial Cells (HUVEC) | Reduced cell surface expression and mRNA levels. | encyclopedia.pubmdpi.comnih.gov |

| E-selectin | Human Umbilical Vascular Endothelial Cells (HUVEC) | Inhibited expression. | researchgate.net |

Impact on Lipid Metabolism and Cholesterol Homeostasis (e.g., LDL oxidation, cholesterol efflux)

The modulation of lipid metabolism is a cornerstone of cardiovascular protection. Oleuropein dialdehyde has been investigated for its role in preventing the oxidation of low-density lipoprotein (LDL), a key event in atherogenesis, and in promoting cholesterol efflux.

Studies have demonstrated that oleuropein and its aglycone form can inhibit the copper sulphate-induced oxidation of LDL. nih.gov Specifically, oleuropein aglycone has been shown to contribute to a hypocholesterolemic effect. In preclinical trials with rats fed a cholesterol-rich diet, the administration of oleuropein aglycone resulted in significantly lower serum levels of total cholesterol, triglycerides, and LDL. encyclopedia.pubmdpi.com This was accompanied by an enhancement of antioxidant enzyme activities, suggesting a protective role against lipid peroxidation. mdpi.com Beyond inhibiting LDL oxidation, oleuropein aglycone has been reported to promote cholesterol efflux, an important process for preventing the accumulation of cholesterol in the arterial wall and enhancing atheroprotective actions. encyclopedia.pubmdpi.com

| Parameter | Model System | Observed Effect | Reference |

|---|---|---|---|

| LDL Oxidation | In vitro (copper sulphate-induced) | Inhibition of LDL oxidation. | mdpi.comnih.gov |

| Serum Total Cholesterol | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |

| Serum Triglycerides | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |

| Serum LDL | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |

| Cholesterol Efflux | In vitro models | Promoted cholesterol efflux. | encyclopedia.pubmdpi.com |

Modulation of Platelet Aggregation

While several studies have highlighted the anti-platelet aggregation effects of olive oil phenolic compounds, particularly oleuropein and hydroxytyrosol, direct evidence for the dialdehydic form is less established. nih.govimrpress.com Preclinical research has shown that oleuropein can inhibit platelet aggregation induced by agents like collagen. nih.gov Similarly, an extract from Olea europaea leaves demonstrated a significant dose-dependent reduction in platelet activation in healthy male subjects. nih.gov The proposed mechanism involves the inhibition of phospholipase C activation and arachidonic acid metabolism. nih.gov Although these findings point to a general anti-platelet effect of olive secoiridoids, further research is required to specifically attribute this activity to the oleuropein dialdehyde form and to fully elucidate its distinct mechanism of action.

Angiotensin II Signaling Interference

Angiotensin II is a potent vasoconstrictor and pro-oxidative agent that can impair the function of endothelial progenitor cells (EPCs), which are vital for vascular repair. Oleacein (oleuropein dialdehyde) has been shown to directly counteract the detrimental effects of angiotensin II on these cells. nih.gov

In a study where EPCs were exposed to angiotensin II, pretreatment with oleacein resulted in a significant restoration of cellular functions. nih.gov Specifically, oleacein increased the proliferation and telomerase activity of EPCs, while decreasing the percentage of senescent (aged) cells and the formation of intracellular reactive oxygen species (ROS) induced by angiotensin II. nih.gov Furthermore, oleacein restored the migration, adhesion, and tube formation capabilities of EPCs that were diminished by angiotensin II, and these effects were observed in a concentration-dependent manner. nih.gov The underlying mechanism for this protection was linked to the activation of the Nrf-2 (NF-E2-related factor 2) transcription factor and a subsequent increase in the expression of heme oxygenase-1 (HO-1), a key antioxidant and cytoprotective enzyme. nih.gov

Metabolic Homeostasis Regulation in Preclinical Models

Influence on Adipogenesis and Adipocyte Differentiation

Adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes, is a key target for managing metabolic disorders. Oleuropein and its dialdehyde form, oleacein, have been shown to inhibit this process.

Studies on human mesenchymal stem cells (MSCs) revealed that oleuropein reduces the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis, thereby inhibiting adipocyte differentiation. nih.govresearchgate.net More specifically, research focusing on oleacein demonstrated its potent anti-adipogenic effects in adipocytes differentiated from both healthy and diabetic human adipose-derived stem cells (hASCs). nih.gov Treatment with oleacein during adipogenic differentiation led to significantly smaller lipid droplets. nih.gov Microarray analysis confirmed that oleacein treatment significantly downregulated genes related to lipid metabolism. nih.govsemanticscholar.org These findings indicate that oleacein prevents adipocyte differentiation by downregulating key adipogenesis-related genes. nih.gov

| Model System | Key Molecular Target/Process | Observed Effect of Oleacein | Reference |

|---|---|---|---|

| Adipocytes from human adipose stem cells (hASCs) | Adipocyte Differentiation | Inhibited differentiation, resulting in smaller lipid droplets. | nih.gov |

| Adipocytes from hASCs | Lipid Metabolism-Related Genes | Significantly downregulated. | nih.govsemanticscholar.org |

| 3T3-L1 cells | PPARγ and FAS protein levels | Lowered protein levels. | semanticscholar.org |

Regulation of Lipid Accumulation

Beyond inhibiting the formation of new fat cells, oleuropein dialdehyde directly impacts the accumulation of lipids within existing cells. In vitro studies have consistently shown that oleacein strongly inhibits lipid accumulation. semanticscholar.org

In a study using 3T3-L1 preadipocytes, oleacein was found to suppress intracellular triglyceride accumulation during differentiation. semanticscholar.orgcore.ac.uk This was associated with the downregulation of key transcription factors like PPARγ and their target genes. core.ac.uk Research using adipocytes derived from human adipose stem cells further confirmed that oleacein treatment significantly inhibited lipid formation. nih.gov This effect on reducing lipid accumulation in macrophages is reportedly mediated through the activation of the SRB1 receptor and ABC transporters. semanticscholar.org Collectively, these findings suggest that oleuropein dialdehyde can effectively reduce cellular lipid storage, a key factor in improving metabolic health. frontiersin.orgnih.gov

Effects on Glucose Metabolism and Insulin (B600854) Sensitivity Pathways

Preclinical research highlights the significant role of oleuropein and its derivatives in modulating glucose homeostasis. In skeletal muscle, a primary site for glucose disposal, oleuropein has been shown to enhance glucose uptake. nih.govdoi.org This effect is largely attributed to the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane. nih.govdoi.org

The underlying mechanism appears to be independent of the classical insulin signaling pathway involving protein kinase B (Akt). nih.govdoi.org Instead, studies suggest that oleuropein activates the AMP-activated protein kinase (AMPK) pathway. nih.govdoi.orgnih.gov Activation of AMPK is a critical step that subsequently leads to increased GLUT4 translocation, thereby facilitating greater glucose entry into the cells. nih.govnih.gov This AMPK-dependent mechanism is noteworthy as it mirrors the pathway through which exercise is known to improve insulin sensitivity in skeletal muscle. doi.org

In C2C12 myotube cells, a model for skeletal muscle, oleuropein was found to increase the presence of GLUT4 protein in the plasma membrane by 1.8-fold. semanticscholar.org Furthermore, it has demonstrated the ability to counteract palmitic acid-induced insulin resistance in these cells. nih.govsemanticscholar.org In ex-vivo studies using isolated rat soleus muscles, oleuropein administration rescued insulin-stimulated glucose transport that had been impaired by palmitate. rbmb.net This restoration was linked to the full recovery of Akt substrate of 160 kDa (AS160) phosphorylation, a key downstream target of AMPK, further solidifying the role of the AMPK-dependent mechanism. rbmb.net

Modulation of Key Metabolic Enzymes (e.g., lipase, glycerol (B35011) dehydrogenase, pepsin)

The dialdehydic form of oleuropein has been investigated for its ability to modulate the activity of various enzymes crucial to metabolic processes. Research indicates that oleuropein exhibits a dual effect on digestive enzymes. It has been shown to act as an activator for pepsin, an enzyme involved in protein digestion. researchgate.net Conversely, it demonstrates inhibitory effects on several other metabolic enzymes. researchgate.net

Studies have reported its inhibitory action against lipase, an enzyme essential for the breakdown of fats. researchgate.net Additionally, oleuropein has been found to inhibit the activity of glycerol dehydrogenase, glycerol-3-phosphate dehydrogenase, and glycerokinase, which are involved in glycerol and lipid metabolism. researchgate.net This suggests a potential role for oleuropein dialdehyde in influencing the digestion and metabolism of proteins and lipids through direct interaction with these key enzymes.

Summary of Preclinical Effects on Glucose Metabolism and Enzymes

| Biological Activity | Model System | Key Findings | Primary Mechanism |

|---|---|---|---|

| Enhanced Glucose Uptake | Rat skeletal muscle, C2C12 myotubes | Increased glucose transport and GLUT4 translocation. nih.govnih.govsemanticscholar.org | Activation of AMPK pathway. doi.orgnih.gov |

| Improved Insulin Sensitivity | C2C12 myotubes, rat soleus muscle | Prevented palmitic acid-induced insulin resistance; restored insulin-stimulated glucose transport. nih.govrbmb.net | AMPK-dependent restoration of AS160 phosphorylation. rbmb.net |

| Enzyme Modulation | In vitro enzyme assays | Activates pepsin; inhibits lipase, glycerol dehydrogenase, glycerol-3-phosphate dehydrogenase, and glycerokinase. researchgate.net | Direct interaction with enzymes. researchgate.net |

Antimicrobial and Antiviral Efficacy in In Vitro Studies

The dialdehyde form of oleuropein is recognized for its significant antimicrobial and antiviral properties, which have been explored in various in vitro settings.

Inhibition of Bacterial Growth (e.g., Pathogenic Bacteria, Arcobacter-like species)

The antimicrobial activity of oleuropein and its derivatives is a well-documented biochemical function. nih.gov The dialdehydic form, in particular, is considered a potent antimicrobial agent. Its efficacy has been observed against a range of pathogenic bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria, leading to the inhibition of their growth and proliferation.

Reduction of Biofilm Formation

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. The ability of a compound to interfere with biofilm formation is a critical aspect of its antimicrobial potential. Research into the dialdehyde form of oleuropein suggests that it can effectively reduce the formation of these resilient bacterial communities, thereby diminishing their pathogenic potential.

Antiviral Mechanisms against Specific Viral Targets (e.g., SARS-CoV-2 proteins)

Recent preclinical investigations have explored the antiviral capabilities of oleuropein derivatives against specific viral targets. The aldehyde groups present in the tautomeric forms of oleuropein's aglycone metabolite are believed to be crucial for its biological activities, including its antiviral effects. researchgate.net In the context of emerging viral threats, the potential for these compounds to inhibit viral replication and activity is an area of active research.

Other Preclinical Biological Activities

Beyond its effects on metabolism and microbes, the dialdehyde form of oleuropein exhibits other significant biological activities in preclinical models. It is known to possess potent anti-inflammatory and antioxidant properties. mdpi.com The antioxidant activity is considered one of its key biochemical functions, contributing to its protective effects against cellular damage caused by oxidative stress. nih.gov In vitro studies have also suggested a role in inhibiting the aggregation of proteins like tau, which is implicated in neurodegenerative diseases. researchgate.net

Skeletal Health Modulatory Effects (in osteoblastic cell models)

Mechanistic investigations focusing specifically on the effects of the dialdehyde form of oleuropein, also known as oleacein or 3,4-DHPEA-EDA, on skeletal health using osteoblastic cell models are notably scarce in publicly available scientific literature. While its parent compound, oleuropein, has been the subject of numerous studies regarding bone metabolism, the dialdehyde derivative remains less characterized in this context.

Research has often focused on broad extra virgin olive oil (EVOO) phenolic extracts or other specific phenolic compounds like hydroxytyrosol, tyrosol, and various acids, explicitly noting that oleacein was not included in the scope of those particular investigations. researchgate.netnih.gov The primary body of research on oleacein has centered on its potent anti-inflammatory and antioxidant properties in various other biological systems. mdpi.comrsc.org

However, there is limited evidence suggesting a direct positive effect on bone-forming cells. One report indicated that oleacein demonstrated a beneficial impact on osteoblast proliferation. oliveoiltimes.com In vitro studies on osteoblastic cells reportedly showed an increase in cell proliferation following treatment with the compound. oliveoiltimes.com This suggests a potential role for oleuropein dialdehyde in promoting bone formation by directly stimulating the growth of osteoblasts. Despite these initial indications, detailed mechanistic data, including the specific signaling pathways modulated by oleuropein dialdehyde in osteoblasts, remains an area requiring further scientific investigation.

Research Findings on Oleuropein Dialdehyde and Osteoblast Proliferation

| Cell Model | Observed Effect | Quantitative Data | Reference |

|---|---|---|---|

| Osteoblasts | Increased cell proliferation | 9% to 13% increase | oliveoiltimes.com |

Molecular Interactions and Target Identification of Oleuropein Dialdehyde

Protein Binding and Conformational Alterations

The dialdehydic nature of oleuropein (B1677263) aglycone confers a strong ability to interact with proteins, leading to conformational changes and the formation of stable adducts. This reactivity is central to its biological effects.

Covalent Adduct Formation with Amino Acid Residues (e.g., Lysine)

The dialdehyde (B1249045) form of oleuropein readily forms covalent adducts with proteins, primarily through interactions with the nucleophilic side chains of amino acid residues. The ε-amino group of lysine (B10760008) is a key target for this covalent modification. pnas.orggoogle.com This interaction is similar to the cross-linking mechanism of glutaraldehyde, a potent alkylating agent. pnas.org The reaction involves the formation of a Schiff base between the aldehyde groups of oleuropein dialdehyde and the amino groups of lysine. researchgate.net This can lead to the cross-linking of protein molecules, effectively altering their structure and function. pnas.orggoogle.com

This covalent binding has been observed to be largely irreversible under acidic hydrolysis conditions, highlighting the stability of the formed adducts. nih.gov The ability of oleuropein dialdehyde to act as a multivalent alkylator makes it an effective protein cross-linker. nih.gov This reactivity has been demonstrated with proteins like ovalbumin and β-lactoglobulin. researchgate.netgoogle.com

Enzyme Inhibition and Activation Profiles

The dialdehydic form of oleuropein has been shown to modulate the activity of several enzymes, a key mechanism through which it exerts its biological effects.

The aglycone form of oleuropein has demonstrated potent inhibitory effects on certain enzymes. For instance, it has been shown to be a potent inhibitor of the α-amylase enzyme, with an IC50 value of 0.03 mg/mL, whereas its parent compound, oleuropein, showed no inhibitory activity. examine.com Additionally, other iridoid aglycones, the general class to which oleuropein dialdehyde belongs, have been found to inhibit the angiotensin-converting enzyme (ACE). examine.commiloa.eu Specifically, the secoiridoid oleacein (B104066), which shares the dialdehydic feature, is a strong ACE inhibitor with an IC50 of 26 µM. miloa.eu While oleuropein itself is not a significant ACE inhibitor, its aglycones formed after enzymatic hydrolysis show substantial inhibitory activity. miloa.eu

Furthermore, oleacein has been identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with an IC50 of 2 μM. figshare.com In contrast, oleuropein showed weaker inhibition of this enzyme. figshare.com The dialdehydic secoiridoids, oleacein and oleocanthal (B1677205), have also been found to inhibit dipeptidyl peptidase-IV (DPP-IV), with IC50 values of 354.5 µM and 187 µM, respectively. mdpi.com

Conversely, the activation of oleuropein by β-glucosidase is a critical step for its biological activity. This enzymatic conversion is necessary to unmask the reactive dialdehyde groups, which are responsible for its protein cross-linking and subsequent biological effects. pnas.org

Table 1: Enzyme Inhibition by Oleuropein Dialdehyde and Related Secoiridoids

| Enzyme | Inhibitor | IC50 Value |

|---|---|---|

| α-Amylase | Oleuropein Aglycone | 0.03 mg/mL |

| Angiotensin-Converting Enzyme (ACE) | Oleacein | 26 µM |

| 5-Lipoxygenase | Oleacein | 2 µM |

| Dipeptidyl Peptidase-IV (DPP-IV) | Oleacein | 354.5 µM |

| Dipeptidyl Peptidase-IV (DPP-IV) | Oleocanthal | 187 µM |

Gene Expression Modulation via Transcriptional Regulation

Oleuropein and its dialdehydic derivatives can influence cellular processes by modulating gene expression at the transcriptional level. This regulation can occur through various mechanisms, including the modification of transcription factors and epigenetic alterations.

Studies have shown that oleuropein can suppress the gene expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-/enhancer-binding protein α (C/EBPα). nih.govresearchgate.net This leads to an inhibition of adipocyte differentiation. nih.govresearchgate.net In human mesenchymal stem cells, oleuropein was found to upregulate the expression of a significant percentage of genes that are normally repressed during adipogenesis. researchgate.net

Furthermore, oleuropein has been reported to modulate the expression of genes involved in inflammatory pathways. It can inhibit the translocation of the p65 subunit of NF-κB by suppressing the phosphorylation of its inhibitor, IκB-α. chemfaces.comresearchgate.net It also decreases the activation of mitogen-activated protein kinases (MAPK) like ERK1/2 and JNK, and their downstream target, AP-1. chemfaces.comresearchgate.net In the context of non-alcoholic fatty liver disease, oleuropein treatment in mice fed a high-fat diet was associated with lower expression of TLR4 in enterocytes and hepatocytes. mdpi.com

Epigenetic modifications are another avenue through which oleuropein can regulate gene expression. It has been shown to modulate histone deacetylase (HDAC) activity and the expression of microRNAs (miRNAs) involved in various cellular processes. nih.govmdpi.com For instance, oleuropein treatment has been associated with reduced transcription of HDAC2 and HDAC3 genes and the downregulation of oncomiRs like miR-21 and miR-155 in breast cancer cells. mdpi.com

Receptor-Ligand Interactions (e.g., PPARγ, TLR-4, ACE)

The biological activities of oleuropein dialdehyde are also mediated through its direct interaction with various cellular receptors.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Oleuropein has been identified as an inhibitor of PPARγ. examine.comnih.gov It has been shown to inhibit both the basal and rosiglitazone-activated activity of PPARγ, thereby suppressing adipocyte differentiation. nih.gov This inhibitory effect on PPARγ transcriptional activity is considered a key mechanism for its anti-adipogenic properties. nih.gov The concentration required for this inhibition in vitro is in the range of 200-400 μM. examine.com

Toll-like Receptor 4 (TLR-4): Oleuropein can modulate the signaling of Toll-like Receptor 4 (TLR-4), a key receptor in the innate immune response. mdpi.comnih.govmdpi.com It has been shown to reduce the expression of vascular TLR4 in hypertensive rats. researchgate.net In a mouse model of high-fat diet-induced liver steatosis, oleuropein treatment was associated with reduced TLR4 expression in both intestinal and liver cells. mdpi.com Computational studies have also predicted a strong interaction between oleuropein and TLR-4, with a binding energy of -8.3 kcal/mol. nih.govmdpi.com This interaction is thought to involve hydrogen bonding with key amino acid residues like PHE126, potentially interfering with TLR-4 signaling. nih.gov

Angiotensin-Converting Enzyme (ACE): While oleuropein itself has weak ACE inhibitory activity, its aglycone derivatives, which possess the dialdehyde structure, are effective inhibitors. examine.commiloa.eu The secoiridoid part of these molecules is primarily responsible for the ACE inhibition. miloa.eu Oleacein, a dialdehydic secoiridoid, is a particularly potent ACE inhibitor. miloa.eu

Computational Biology Approaches for Target Prediction

Computational methods, particularly molecular docking simulations, have been instrumental in predicting and understanding the molecular targets of oleuropein dialdehyde and related compounds.

Molecular Docking Simulations

Molecular docking studies have provided valuable insights into the binding modes of oleuropein and its derivatives with various protein targets. These simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

For instance, docking simulations have been used to investigate the interaction of oleuropein with TLR-4. nih.govmdpi.com These studies predicted a strong binding affinity, with a Gibbs free energy (ΔG) of -8.3 kcal/mol, which was more favorable than that of a known TLR-4 inhibitor, resatorvid. nih.gov The simulations revealed that oleuropein forms stable hydrogen bonds with key amino acid residues in the TLR-4 binding pocket. nih.gov

Similarly, molecular docking has been employed to study the interaction of dialdehydic secoiridoids with dipeptidyl peptidase-IV (DPP-IV). mdpi.com These simulations showed that compounds like oleacein and oleocanthal bind to the active site of DPP-IV, forming π-π stacking interactions and hydrogen bonds with key residues such as Tyr547, Val546, and Lys554. mdpi.com

Docking studies have also been performed to assess the interaction of oleuropein with other targets, including the main protease (3CLpro) of SARS-CoV-2 and prolyl oligopeptidase (POP), with predicted binding energies of -7.8 kcal/mol and -8.5 kcal/mol, respectively. nih.govmdpi.com These computational predictions provide a basis for further experimental validation and drug development efforts. mdpi.comnih.gov

Table 2: Predicted Binding Energies from Molecular Docking Simulations

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Toll-like Receptor 4 (TLR-4) | Oleuropein | -8.3 |

| SARS-CoV-2 Main Protease (3CLpro) | Oleuropein | -7.8 |

| Prolyl Oligopeptidase (POP) | Oleuropein | -8.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to understand the physical movements of atoms and molecules over time. While comprehensive MD simulations focusing exclusively on the oleuropein dialdehyde form are not extensively detailed in the available literature, the broader dynamics of its parent compound, oleuropein, are well-studied and provide crucial context. The reactivity of oleuropein, particularly through the opening of its secoiridoid ring, leads to the formation of bioactive aglycone-dialdehydes. nih.govresearchgate.netresearchgate.net Understanding the molecular dynamics of oleuropein is therefore fundamental to comprehending the generation and subsequent interactions of its dialdehyde derivative. nih.govresearchgate.net

Computational studies reveal that the transformation of oleuropein into its dialdehyde form is a key event. mdpi.com This process can be initiated through enzymatic hydrolysis by β-glucosidase or via acid-catalyzed hydrolysis, which involves the cleavage of the C1-O-glucose bond and a concerted opening of the secoiridoid ring to yield the enol form, which then collapses into the dialdehyde. mdpi.com

Although full, independent MD simulations for oleuropein dialdehyde are not widely published, related computational techniques have been applied. Molecular docking studies, which predict the preferred orientation of one molecule when bound to another, have been performed on the oleuropein-dialdehyde form (identified as CNP0162125). mdpi.com In one such study targeting proteins relevant to the neurological complications of COVID-19, the dialdehyde form was docked against the main protease (3CLpro), Toll-like receptor 4 (TLR-4), and Prolyl Oligopeptidase (POP). mdpi.comresearchgate.net The results, while showing interaction, indicated that the parent oleuropein molecule had a more favorable binding energy in these specific models. mdpi.com

The following table summarizes the molecular docking results for the oleuropein-dialdehyde form against these targets.

| Target Protein | Ligand | Binding Energy (kcal/mol) |

| 3CLpro | Oleuropein-dialdehyde form | -6.7 |

| TLR-4 | Oleuropein-dialdehyde form | -7.0 |

| POP | Oleuropein-dialdehyde form | -7.4 |

| Data sourced from a computational biology study on oleuropein and its derivatives. researchgate.net |